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molecular formula C12H9NO4S B8469302 3-(m-Tolyl)-4,5-Isothiazoledicarboxylic Acid

3-(m-Tolyl)-4,5-Isothiazoledicarboxylic Acid

Cat. No. B8469302
M. Wt: 263.27 g/mol
InChI Key: WUGWOGWVGJQWNT-UHFFFAOYSA-N
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Patent
US04261728

Procedure details

3-(m-Tolyl)-4,5-isothiazoledicarboxylic acid (7.98 g, 0.0303 mol) was heated in 25 ml of o-dichlorobenzene at vigorous reflux for 15 minutes and cooled. Hexane was added and the resultant precipitate was filtered off to yield 5.52 g (0.0258 mol, 83.1%) of a light pink solid, m.p. 144.5°-146°.
Quantity
7.98 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
83.1%

Identifiers

REACTION_CXSMILES
[C:1]1([CH3:18])[CH:6]=[CH:5][CH:4]=[C:3]([C:7]2[C:11]([C:12]([OH:14])=[O:13])=[C:10](C(O)=O)[S:9][N:8]=2)[CH:2]=1.CCCCCC>ClC1C=CC=CC=1Cl>[C:1]1([CH3:18])[CH:6]=[CH:5][CH:4]=[C:3]([C:7]2[C:11]([C:12]([OH:14])=[O:13])=[CH:10][S:9][N:8]=2)[CH:2]=1

Inputs

Step One
Name
Quantity
7.98 g
Type
reactant
Smiles
C1(=CC(=CC=C1)C1=NSC(=C1C(=O)O)C(=O)O)C
Name
Quantity
25 mL
Type
solvent
Smiles
ClC1=C(C=CC=C1)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCCCCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at vigorous reflux for 15 minutes
Duration
15 min
TEMPERATURE
Type
TEMPERATURE
Details
cooled
FILTRATION
Type
FILTRATION
Details
the resultant precipitate was filtered off

Outcomes

Product
Name
Type
product
Smiles
C1(=CC(=CC=C1)C1=NSC=C1C(=O)O)C
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.0258 mol
AMOUNT: MASS 5.52 g
YIELD: PERCENTYIELD 83.1%
YIELD: CALCULATEDPERCENTYIELD 85.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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